molecular formula C14H18ClNO2 B1309940 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid CAS No. 440647-97-2

1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid

Cat. No.: B1309940
CAS No.: 440647-97-2
M. Wt: 267.75 g/mol
InChI Key: BGTLCSVQOWZGHB-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H18ClNO2. It is related to ketamine, a well-known anesthetic and analgesic drug used in both human and veterinary medicine

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One efficient method involves the following steps :

    Reaction of cyclohexanone with 2-chlorophenyl magnesium bromide: This step forms 1-(2-chlorophenyl)-cyclohexene.

    Dehydration: The intermediate is dehydrated using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate.

    Oxidation: The synthesized alkene is oxidized using potassium permanganate to obtain the corresponding hydroxy ketone intermediate.

    Imination: The hydroxy ketone intermediate undergoes imination with methylamine.

    Rearrangement: The obtained imine is rearranged at elevated temperatures to produce the final product.

This method is advantageous due to its high reaction yields, use of commercially available and safe materials, and avoidance of toxic bromine and corrosive acids .

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form hydroxy ketone intermediates.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Imination: The hydroxy ketone intermediate can react with amines to form imines.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

    Medicine: Due to its structural similarity to ketamine, it is investigated for its potential anesthetic and analgesic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is similar to that of ketamine. It primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception, memory, and synaptic plasticity . By blocking the NMDA receptor, the compound can produce anesthetic and analgesic effects. Additionally, it may interact with other molecular targets and pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is structurally similar to several other compounds, including:

    Ketamine: Both compounds share a similar core structure and mechanism of action, acting as NMDA receptor antagonists.

    Phencyclidine (PCP): Another NMDA receptor antagonist with similar pharmacological effects but a different chemical structure.

    Methoxetamine (MXE): A synthetic derivative of ketamine with similar anesthetic and analgesic properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLCSVQOWZGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408553
Record name 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440647-97-2
Record name 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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